molecular formula C24H26N4O7 B569214 1,3-Diisocyanato-2-methylbenzene;2,4-diisocyanato-1-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol CAS No. 111791-12-9

1,3-Diisocyanato-2-methylbenzene;2,4-diisocyanato-1-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol

Katalognummer: B569214
CAS-Nummer: 111791-12-9
Molekulargewicht: 482.493
InChI-Schlüssel: YJEKXNGZEKQCFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Diisocyanato-2-methylbenzene;2,4-diisocyanato-1-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol is a complex polymer used in various industrial applications. This compound is known for its unique chemical properties and versatility, making it valuable in the production of coatings, adhesives, and elastomers .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this polymer involves the reaction of 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)- with 1,3-diisocyanato-2-methylbenzene and 2,4-diisocyanato-1-methylbenzene. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired polymer structure .

Industrial Production Methods

In industrial settings, the production of this polymer is carried out in large reactors where the reactants are mixed and heated to specific temperatures. The reaction is monitored to ensure the correct molecular weight and polymer structure are achieved. The final product is then purified and processed into various forms for different applications .

Analyse Chemischer Reaktionen

Types of Reactions

This polymer undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and reaction time.

Major Products Formed

The major products formed from these reactions include modified polymers with enhanced properties, such as increased thermal stability, improved mechanical strength, and better chemical resistance .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this polymer is used as a precursor for the synthesis of advanced materials. Its unique structure allows for the creation of polymers with specific properties tailored to various applications.

Biology

In biological research, this polymer is used in the development of biocompatible materials for medical devices and drug delivery systems.

Medicine

In medicine, this polymer is explored for its potential use in tissue engineering and regenerative medicine. Its biocompatibility and mechanical properties make it suitable for creating scaffolds and other medical implants.

Industry

In the industrial sector, this polymer is widely used in the production of coatings, adhesives, and elastomers. Its versatility and durability make it a valuable material for various manufacturing processes .

Wirkmechanismus

The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to form strong bonds with other molecules, enhancing its stability and functionality. The pathways involved in its action include the formation of cross-linked networks, which provide the polymer with its unique mechanical properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of 1,3-Diisocyanato-2-methylbenzene;2,4-diisocyanato-1-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol lies in its combination of functional groups, which provide enhanced chemical and mechanical properties. This makes it more versatile and suitable for a wider range of applications compared to similar compounds.

Eigenschaften

CAS-Nummer

111791-12-9

Molekularformel

C24H26N4O7

Molekulargewicht

482.493

IUPAC-Name

1,3-diisocyanato-2-methylbenzene;2,4-diisocyanato-1-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol

InChI

InChI=1S/2C9H6N2O2.C6H14O3/c1-7-2-3-8(10-5-12)4-9(7)11-6-13;1-7-8(10-5-12)3-2-4-9(7)11-6-13;1-2-6(3-7,4-8)5-9/h2*2-4H,1H3;7-9H,2-5H2,1H3

InChI-Schlüssel

YJEKXNGZEKQCFC-UHFFFAOYSA-N

SMILES

CCC(CO)(CO)CO.CC1=C(C=C(C=C1)N=C=O)N=C=O.CC1=C(C=CC=C1N=C=O)N=C=O

Synonyme

1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 1,3-diisocyanato-2-methylbenzene and 2,4-diisocyanato-1-methylbenzene

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.